molecular formula C18H16FN3O3 B2768975 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 954719-95-0

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2768975
CAS No.: 954719-95-0
M. Wt: 341.342
InChI Key: DUTGQVMUJUELHV-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methoxybenzyl group, and an oxadiazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction, where the methoxybenzyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-bromophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-15-8-4-13(5-9-15)11-17-21-22-18(25-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGQVMUJUELHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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